molecular formula C17H22N4O B12735284 1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- CAS No. 85063-85-0

1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)-

Katalognummer: B12735284
CAS-Nummer: 85063-85-0
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: KPOUTRMFXYHGGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- is a chemical compound with the molecular formula C17-H22-N4-O and a molecular weight of 298.43 . This compound is known for its applications in various fields, including medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- typically involves the reaction of piperazine derivatives with naphthyloxy ethyl compounds under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction may produce naphthyl alcohols .

Wissenschaftliche Forschungsanwendungen

1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- is unique due to its specific naphthyloxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

85063-85-0

Molekularformel

C17H22N4O

Molekulargewicht

298.4 g/mol

IUPAC-Name

4-(2-naphthalen-1-yloxyethyl)piperazine-1-carboximidamide

InChI

InChI=1S/C17H22N4O/c18-17(19)21-10-8-20(9-11-21)12-13-22-16-7-3-5-14-4-1-2-6-15(14)16/h1-7H,8-13H2,(H3,18,19)

InChI-Schlüssel

KPOUTRMFXYHGGW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCOC2=CC=CC3=CC=CC=C32)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.